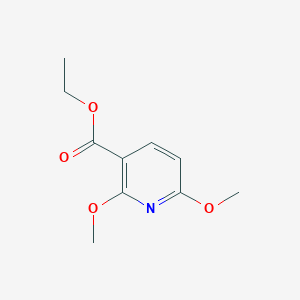![molecular formula C17H25N3Si B1455321 1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile CAS No. 1092580-01-2](/img/structure/B1455321.png)
1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile
Overview
Description
The compound “1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile” is a complex organic molecule that contains a pyrrolopyridine core, which is a type of nitrogen-containing heterocycle . Pyrrolopyridines are often used in medicinal chemistry due to their wide range of biological activities .
Synthesis Analysis
While specific synthesis methods for this compound were not found, pyrrolopyridines can generally be synthesized from various cyclic or acyclic precursors . The triisopropylsilyl (TIPS) group is typically introduced via a silylation reaction .Molecular Structure Analysis
The pyrrolopyridine core of the molecule is a fused ring system containing a pyridine (six-membered ring with two nitrogen atoms) fused to a pyrrole (five-membered ring with one nitrogen atom) . The TIPS group is a bulky, hydrophobic group often used in organic synthesis as a protecting group .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the pyrrolopyridine core and the nitrile group. Pyrrolopyridines can participate in various reactions depending on the substitution pattern and reaction conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the pyrrolopyridine core and the nitrile group would likely make the compound polar and potentially bioactive .Scientific Research Applications
Structural and Reactivity Studies
The nitration of 1-(triisopropylsilyl)-1H-pyrrole leads to a mixture of products including 3-Nitro-1-(triisopropylsilyl)-1H-pyrrole and 2,4-dinitropyrrole. These compounds demonstrate the chemical reactivity and potential for further functionalization of the pyrrole ring, which is essential in the synthesis of complex organic molecules (Kennedy et al., 2006).
Synthesis of Heteroaryl-Pyridones
The addition of indolyl and pyrrolyl Grignard reagents to 1-acyl salts of 4-methoxy-3-(triisopropylsilyl)pyridine results in the formation of 1-acyl-2-heteroaryl-2,3-dihydro-4-pyridones. This demonstrates the compound's utility in constructing pyridone rings, a core structure in many biologically active compounds (Kuethe & Comins, 2004).
Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds
A study on the synthesis and characterization of new biologically active Pyrrolo[2,3-b]Pyridine scaffolds highlights the potential pharmacological applications of derivatives of 1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile. The creation of compounds with significant yields suggests their relevance in drug discovery and medicinal chemistry (Sroor, 2019).
Development of Kinase Inhibitors
The scalable synthesis of a potent kinase inhibitor incorporates a derivative similar to 1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile, showcasing its role in the development of pharmaceuticals. This synthesis process addresses safety hazards and improves the purity of the final active pharmaceutical ingredient, indicating the compound's importance in therapeutic drug synthesis (Arunachalam et al., 2019).
Electron-Transfer Processes in Organometallic Chemistry
Research into the electron-transfer processes in diferrocenylpyrroles, including compounds derived from 1-(triisopropylsilyl)-1H-pyrrole, offers insights into their redox properties. Such studies are crucial for understanding the electronic structure of organometallic compounds, which has implications for their use in catalysis, materials science, and electronic devices (Goetsch et al., 2014).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-tri(propan-2-yl)silylpyrrolo[2,3-b]pyridine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3Si/c1-12(2)21(13(3)4,14(5)6)20-10-8-16-15(11-18)7-9-19-17(16)20/h7-10,12-14H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGUGCYZPKZBVCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)N1C=CC2=C(C=CN=C21)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30701235 | |
| Record name | 1-[Tri(propan-2-yl)silyl]-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30701235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile | |
CAS RN |
1092580-01-2 | |
| Record name | 1-[Tri(propan-2-yl)silyl]-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30701235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Potassium [(diethylamino)methyl]trifluoroborate](/img/structure/B1455240.png)
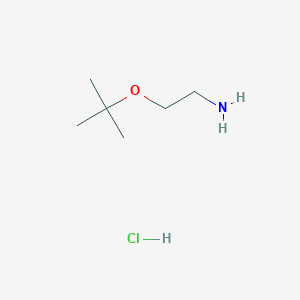
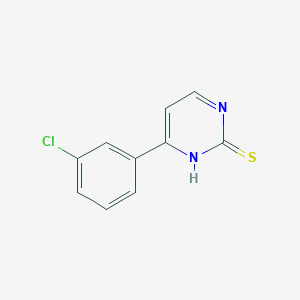

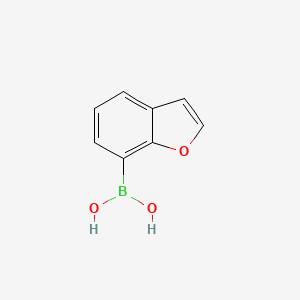
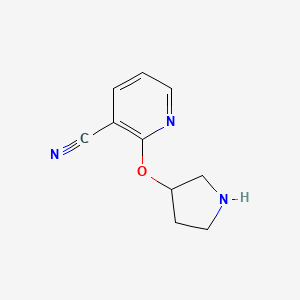

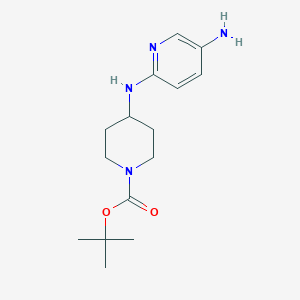
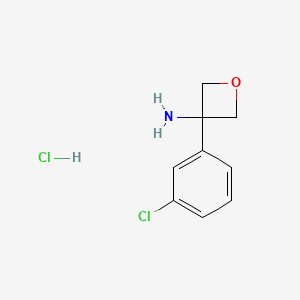
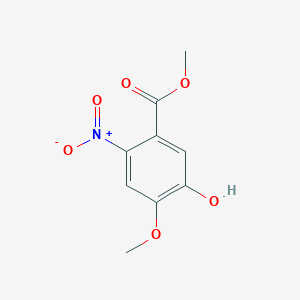
![2-[4-(trifluoromethyl)phenyl]-1H-imidazole-5-carboxylic acid](/img/structure/B1455260.png)
